

# Unveiling the Chemical Landscape of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Hydroxy Pioglitazone (M-II)-d4 |           |
| Cat. No.:            | B12415865                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hydroxy Pioglitazone (M-II)-d4 is a deuterated analog of Hydroxy Pioglitazone (M-II), a significant active metabolite of the oral antihyperglycemic agent, Pioglitazone. As a member of the thiazolidinedione class, Pioglitazone and its metabolites play a crucial role in the management of type 2 diabetes mellitus by enhancing insulin sensitivity. The strategic incorporation of deuterium in the M-II metabolite provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and use as an internal standard in analytical assays. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of Hydroxy Pioglitazone (M-II)-d4.

### **Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **Hydroxy Pioglitazone (M-II)-d4** are essential for its handling, formulation, and analysis. While specific experimental data for the deuterated analog is limited, properties can be inferred from its non-deuterated counterpart and the parent drug, Pioglitazone.



| Property          | Hydroxy<br>Pioglitazone (M-II)-<br>d4                                                              | Hydroxy<br>Pioglitazone (M-II)                                                          | Pioglitazone                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 5-({4-[2-(5-<br>ethylpyridin-2-yl)<br>(D4)ethoxy]phenyl}me<br>thyl)-1,3-thiazolidine-<br>2,4-dione | 5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl] methyl]-2,4-thiazolidinedione[1] | (RS)-5-(4-[2-(5-<br>ethylpyridin-2-<br>yl)ethoxy]benzyl)thiaz<br>olidine-2,4-dione                                                |
| Molecular Formula | C19H16D4N2O4S[2]                                                                                   | C19H20N2O4S[1]                                                                          | C19H20N2O3S                                                                                                                       |
| Molecular Weight  | 376.47 g/mol [2]                                                                                   | 372.44 g/mol [1]                                                                        | 356.44 g⋅mol <sup>-1</sup>                                                                                                        |
| CAS Number        | Not Available                                                                                      | 101931-00-4[1]                                                                          | 111025-46-8                                                                                                                       |
| Melting Point     | Data not available                                                                                 | 125-140 °C<br>(sublimation)[1]                                                          | 183-184 °C[3]                                                                                                                     |
| Solubility        | Data not available                                                                                 | Slightly soluble in<br>DMSO and<br>Methanol[1]                                          | Pioglitazone HCl is<br>soluble in DMSO and<br>dimethylformamide<br>(~20 mg/ml) and<br>sparingly soluble in<br>aqueous buffers.[4] |
| Appearance        | Data not available                                                                                 | White to Off-White<br>Solid                                                             | Crystalline solid[4]                                                                                                              |

### **Synthesis and Purification**

The synthesis of **Hydroxy Pioglitazone (M-II)-d4** typically involves a multi-step process adapted from the synthesis of Pioglitazone and its metabolites. A general synthetic approach is outlined below.

## **Experimental Workflow: Synthesis of Pioglitazone Metabolites**



## General Synthesis Workflow for Pioglitazone Metabolites Starting Materials 5-ethyl-2-pyridine ethanol 4-hydroxybenzaldehyde Etherification Reaction with a coupling agent Intermediate Formation 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde Knoevenagel Condensation Reaction with 2,4-thiazolidinedione Intermediate Formation 5-{[4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl]methylene}-2,4-thiazolidinedione Reduction & Hydroxylation Introduction of hydroxyl group and reduction of double bond. For deuterated synthesis, D4-reagents would be used here. Final Product Hydroxy Pioglitazone (M-II) Purification Chromatography (e.g., HPLC)

Click to download full resolution via product page

Caption: General synthetic route for Pioglitazone metabolites.



Protocol for Synthesis (General, adapted from Pioglitazone synthesis):

The synthesis of pioglitazone metabolites has been described, and a similar approach can be used for the deuterated analog.[5] A key step involves the reaction of a suitably protected and deuterated pyridine ethanol derivative with a benzaldehyde intermediate, followed by condensation with 2,4-thiazolidinedione and subsequent chemical modifications to introduce the hydroxyl group. The introduction of deuterium can be achieved by using deuterated reagents at the appropriate synthetic step.

Protocol for Purification:

Purification of the final product is typically achieved through chromatographic techniques.

- Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.
- Stationary Phase: A C18 column is frequently used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient and composition are optimized to achieve separation from impurities.
- Detection: UV detection at a wavelength of approximately 269 nm is suitable for monitoring the elution of the compound.

#### **Analytical Methodologies**

Accurate and sensitive analytical methods are paramount for the quantification of **Hydroxy Pioglitazone (M-II)-d4**, especially in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

# Experimental Protocol: LC-MS/MS Analysis of Pioglitazone and its Metabolites in Human Plasma

This protocol is adapted from published methods for the simultaneous determination of pioglitazone and its metabolites.[6][7]



- 1. Sample Preparation (Protein Precipitation):
- To 200 μL of human plasma, add an internal standard solution (e.g., a different deuterated analog or a structurally similar compound).
- Add 800 μL of acetonitrile to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- 2. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 0.1% formic acid in water.
- Flow Rate: 0.7 mL/min.
- Injection Volume: 8 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:



- Pioglitazone: m/z 357.2 → 119.1[8]
- Hydroxy Pioglitazone (M-II/M-IV): m/z 373.1 → 150.1[8]
- $\circ$  Pioglitazone-d4 (as an internal standard): m/z 361.1  $\rightarrow$  138.1[8]

### **Experimental Workflow: LC-MS/MS Analysis**





Click to download full resolution via product page

Caption: Workflow for the analysis of Hydroxy Pioglitazone in plasma.



#### **Biological Activity and Signaling Pathway**

Pioglitazone and its active metabolites, including Hydroxy Pioglitazone, exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARy), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[9]

Upon binding to PPARy, the ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

#### **PPARy Signaling Pathway**





PPARy Signaling Pathway of Hydroxy Pioglitazone

Click to download full resolution via product page

Caption: Activation of PPARy by Hydroxy Pioglitazone.

Activation of PPARy by Hydroxy Pioglitazone leads to a cascade of downstream effects, including:

 Increased expression of glucose transporters (e.g., GLUT4): This enhances the uptake of glucose into muscle and adipose tissue, thereby lowering blood glucose levels.



- Modulation of adipokine secretion: It promotes the secretion of adiponectin, an insulinsensitizing hormone, while decreasing the production of pro-inflammatory cytokines like TNF-α.
- Regulation of genes involved in lipid metabolism: This contributes to the improvement of dyslipidemia often associated with insulin resistance.

There is also evidence suggesting that Pioglitazone may have PPARy-independent effects, such as the inhibition of STAT3 and the enhancement of apoptosis-inducing factor (AIF) expression, which could be relevant in other therapeutic areas like oncology.[10]

#### Conclusion

**Hydroxy Pioglitazone (M-II)-d4** is a critical tool for advancing our understanding of the pharmacology of Pioglitazone. Its use in metabolic and pharmacokinetic studies allows for precise and reliable data collection, aiding in the development of safer and more effective therapeutic strategies for type 2 diabetes and potentially other metabolic disorders. The detailed chemical properties and analytical methodologies presented in this guide are intended to support researchers in their endeavors to further elucidate the role of this important metabolite.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]
- 2. Hydroxy Pioglitazone (M-II) CAS 101931-00-4 | Axios Research [axios-research.com]
- 3. Pioglitazone | C19H20N2O3S | CID 4829 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 10. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARy-independent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415865#chemical-properties-of-hydroxy-pioglitazone-m-ii-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com